2,6-Dichloro-4-methyl-3-nitropyridine

Vue d'ensemble

Description

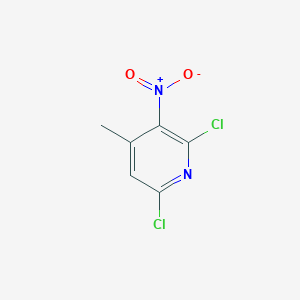

2,6-Dichloro-4-methyl-3-nitropyridine is a chemical compound with the molecular formula C6H4Cl2N2O2 and a molecular weight of 207.01 g/mol . It is a light yellow solid that is primarily used in the synthesis of various derivatives for agricultural and industrial applications . The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-methyl-3-nitropyridine typically involves the nitration of 2,6-dichloro-4-methylpyridine. One common method includes the use of trifluoroacetic acid anhydride and nitric acid as nitrating agents . The reaction is carried out at low temperatures (0°C) and then allowed to proceed at room temperature for several hours. The reaction mixture is then neutralized and extracted to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Dichloro-4-methyl-3-nitropyridine undergoes various chemical reactions, including:

Nitration: Introduction of nitro groups using nitric acid.

Substitution: Halogen atoms can be replaced by other functional groups under appropriate conditions.

Reduction: Nitro groups can be reduced to amines using reducing agents like hydrogen gas or metal hydrides.

Common Reagents and Conditions:

Nitration: Nitric acid, sulfuric acid, and trifluoroacetic acid anhydride.

Substitution: Sodium metabisulfite, sodium hydroxide, and organic solvents like dichloromethane.

Reduction: Hydrogen gas, palladium on carbon, and metal hydrides.

Major Products:

Nitration: this compound.

Substitution: Various substituted pyridine derivatives.

Reduction: 2,6-Dichloro-4-methyl-3-aminopyridine.

Applications De Recherche Scientifique

Pharmaceutical Applications

2,6-Dichloro-4-methyl-3-nitropyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the development of:

- Anti-ulcer medications : It is a precursor for drugs like tenatoprazole, which is used to treat gastric acid-related disorders.

- Analgesics : The compound is involved in synthesizing non-opioid central analgesics such as flupirtine.

Case Study: Synthesis of Tenatoprazole

A comprehensive study demonstrated that this compound can be effectively transformed into tenatoprazole through a series of chemical reactions involving nitration and subsequent modifications. The yield of tenatoprazole from this pathway was reported to be above 80%, showcasing the efficiency of using this compound as a starting material .

Agrochemical Applications

The nitropyridine moiety is crucial in the development of insecticides and herbicides. Compounds derived from this compound exhibit significant biological activity against various pests.

| Agrochemical Application | Description |

|---|---|

| Insecticides | Effective against a range of agricultural pests due to their neurotoxic effects. |

| Herbicides | Used in formulations that inhibit weed growth, enhancing crop yield. |

Synthetic Intermediates

In synthetic organic chemistry, this compound acts as a versatile building block for various heterocyclic compounds. It has been employed in:

- Macrocyclic condensation reactions : This compound can undergo reactions with resorcinol derivatives to yield chiral tetraoxacalixarenepyridines, which have potential applications in supramolecular chemistry .

Example: Synthesis of Bicyclooxacalixhetarene

Recent research highlighted the use of this compound as a reagent in synthesizing bicyclooxacalixhetarene structures, which are valuable in drug delivery systems due to their ability to encapsulate other molecules .

Biological Research

Research has indicated that derivatives of this compound possess various biological activities such as antimicrobial and anti-inflammatory properties. These compounds are being investigated for their potential therapeutic effects.

Pharmacological Studies

Studies have shown that certain derivatives exhibit promising activity against specific biological targets. For instance, one study evaluated the pharmacokinetics and pharmacodynamics of a derivative in rat models, showing favorable bioavailability and efficacy .

Mécanisme D'action

The mechanism of action of 2,6-Dichloro-4-methyl-3-nitropyridine involves its reactivity towards various functional groups. The compound’s nitro and chloro substituents make it a versatile intermediate for further chemical modifications. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .

Comparaison Avec Des Composés Similaires

- 2,6-Dichloro-3-nitropyridine

- 2,6-Dichloro-4-methylpyridine

- 2,6-Dichloro-4-nitropyridine

Comparison: 2,6-Dichloro-4-methyl-3-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 2,6-Dichloro-3-nitropyridine, it has an additional methyl group that can influence its reactivity and applications . The presence of both chloro and nitro groups makes it a valuable intermediate for synthesizing a wide range of derivatives with diverse functionalities .

Activité Biologique

2,6-Dichloro-4-methyl-3-nitropyridine (DCMNP) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

- Molecular Formula : C₅H₃Cl₂N₂O₂

- Molecular Weight : 192.99 g/mol

- CAS Number : 60010-03-9

- Melting Point : 55-60 °C

- Density : 1.6 g/cm³

- Boiling Point : 295.5 °C

DCMNP exhibits its biological effects primarily through modulation of specific molecular targets involved in various cellular processes. Notably, it has been shown to interact with RORγt (retinoic acid receptor-related orphan receptor gamma t), a key transcription factor in the immune response.

Inhibition of RORγt Activity

Research indicates that DCMNP can inhibit RORγt-mediated transcription, which is significant in the context of autoimmune diseases and inflammatory disorders. The inhibition of this pathway can lead to reduced production of pro-inflammatory cytokines such as IL-17A and IL-22, which are implicated in conditions like psoriasis and rheumatoid arthritis .

Biological Activity Profiles

-

Antimicrobial Activity :

- DCMNP has demonstrated antimicrobial properties against various pathogens. Its derivatives have been evaluated for effectiveness against bacterial strains, showing potential as an agricultural fungicide and bactericide.

- Anti-inflammatory Effects :

-

Potential Anticancer Properties :

- Preliminary studies indicate that DCMNP may exhibit cytotoxic effects on certain cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation through interference with signaling pathways critical for cancer cell survival.

Case Study 1: Treatment of Autoimmune Disorders

In a controlled study involving mice with experimental autoimmune encephalomyelitis (EAE), administration of DCMNP resulted in a significant reduction in disease severity compared to control groups. The study reported decreased levels of IL-17A and improved clinical scores, suggesting that DCMNP may be effective in managing autoimmune responses .

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of DCMNP against various bacterial strains, including E. coli and S. aureus. The results indicated that DCMNP exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, positioning it as a promising candidate for further development in agricultural applications.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

2,6-dichloro-4-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c1-3-2-4(7)9-6(8)5(3)10(11)12/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJNIYUZFQWYCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619253 | |

| Record name | 2,6-Dichloro-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60010-03-9 | |

| Record name | 2,6-Dichloro-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-4-methyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.